molecular formula C6H11NO3 B040185 (2S,3R)-3-hydroxypiperidine-2-carboxylic acid CAS No. 112241-70-0

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid

Cat. No. B040185
M. Wt: 145.16 g/mol
InChI Key: FDMYUQHVJYNDLI-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid, also known as L-hydroxyproline, is a non-proteinogenic amino acid that is found in collagen. It is an important component of connective tissues in animals and is essential for the stability and strength of collagen. L-hydroxyproline has been extensively studied due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of (2S,3R)-3-hydroxypiperidine-2-carboxylic acidline is not well understood. However, it is believed to play a role in the stabilization and cross-linking of collagen fibers in connective tissues. (2S,3R)-3-hydroxypiperidine-2-carboxylic acidline is also thought to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

(2S,3R)-3-hydroxypiperidine-2-carboxylic acidline has been shown to have several biochemical and physiological effects. It is an important component of collagen, which provides structural support to tissues such as skin, bone, and cartilage. (2S,3R)-3-hydroxypiperidine-2-carboxylic acidline has also been shown to have antioxidant and anti-inflammatory properties, which may help to reduce oxidative stress and inflammation in the body.

Advantages And Limitations For Lab Experiments

The advantages of using (2S,3R)-3-hydroxypiperidine-2-carboxylic acidline in lab experiments include its availability, stability, and ease of synthesis. (2S,3R)-3-hydroxypiperidine-2-carboxylic acidline is also non-toxic and biocompatible, making it suitable for use in biological systems. However, the limitations of using (2S,3R)-3-hydroxypiperidine-2-carboxylic acidline include its high cost and limited solubility in water.

Future Directions

There are several future directions for research on (2S,3R)-3-hydroxypiperidine-2-carboxylic acidline. One area of interest is the development of new methods for the synthesis of (2S,3R)-3-hydroxypiperidine-2-carboxylic acidline, including enzymatic and microbial fermentation approaches. Another area of interest is the investigation of (2S,3R)-3-hydroxypiperidine-2-carboxylic acidline's potential therapeutic applications, particularly in the treatment of bone disorders and wound healing. Additionally, the use of (2S,3R)-3-hydroxypiperidine-2-carboxylic acidline as a building block for the synthesis of novel biomaterials and polymers is an area of active research.

Scientific Research Applications

(2S,3R)-3-hydroxypiperidine-2-carboxylic acidline has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and materials science. In medicine, (2S,3R)-3-hydroxypiperidine-2-carboxylic acidline has been shown to have anti-inflammatory and wound-healing properties. It has also been investigated for its potential use in the treatment of osteoporosis and other bone disorders. In biotechnology, (2S,3R)-3-hydroxypiperidine-2-carboxylic acidline has been used as a substrate for the production of collagen-like proteins and other biomaterials. In materials science, (2S,3R)-3-hydroxypiperidine-2-carboxylic acidline has been used as a building block for the synthesis of novel polymers and hydrogels.

properties

IUPAC Name

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMYUQHVJYNDLI-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](NC1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid
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(2S,3R)-3-hydroxypiperidine-2-carboxylic acid
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(2S,3R)-3-hydroxypiperidine-2-carboxylic acid
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(2S,3R)-3-hydroxypiperidine-2-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid

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